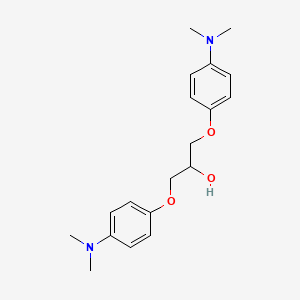
2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- is an organic compound with the molecular formula C19H26N2O3 It is a derivative of 2-propanol, featuring two p-(dimethylamino)phenoxy groups attached to the 1 and 3 positions of the propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- typically involves the reaction of 2-propanol with p-(dimethylamino)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- may involve large-scale batch or continuous processes. These methods often utilize advanced equipment and technologies to ensure efficient and cost-effective production. The use of automated systems and quality control measures helps maintain the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific reagents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: A related compound with similar structural features but different functional groups.
1,1′- { [3- (Dimethylamino)propyl]imino}bis-2-propanol: Another similar compound with distinct chemical properties.
Uniqueness
2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- is unique due to its specific structural arrangement and the presence of p-(dimethylamino)phenoxy groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
110193-90-3 |
|---|---|
Molekularformel |
C19H26N2O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1,3-bis[4-(dimethylamino)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H26N2O3/c1-20(2)15-5-9-18(10-6-15)23-13-17(22)14-24-19-11-7-16(8-12-19)21(3)4/h5-12,17,22H,13-14H2,1-4H3 |
InChI-Schlüssel |
MPPNHDPETHDRQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


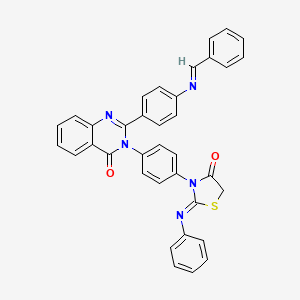
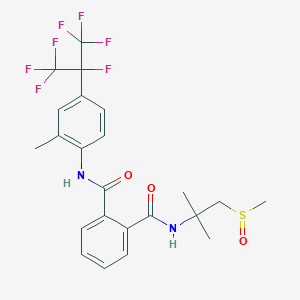
![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)

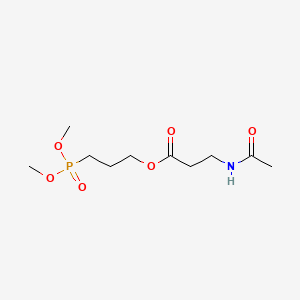
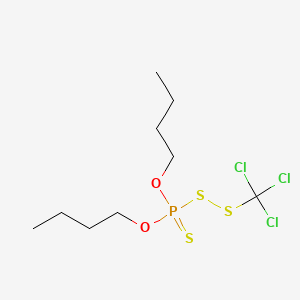


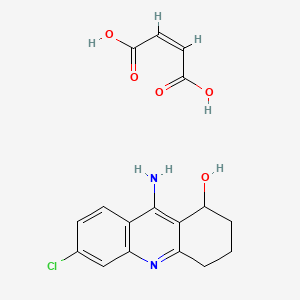
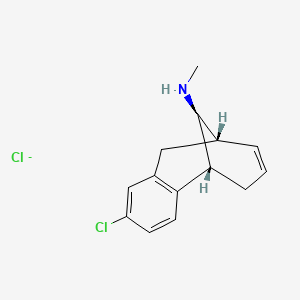
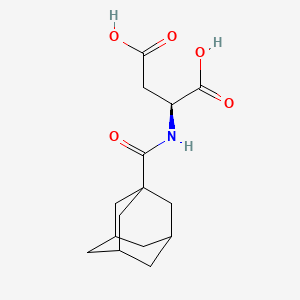
![9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-](/img/structure/B12718874.png)


